5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Description
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-7-6-11(24-4)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
InChI Key |
DMCRKWAWEWZWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed by reacting the quinazolinone derivative with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce reaction times . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-amino-2-methylquinazolin-4(3H)-one: Exhibits anticancer activity.
4-chloroquinazolin-2-amine: Used in the development of pharmaceuticals.
Uniqueness
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Biological Activity
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one |
| InChI Key | DMCRKWAWEWZWFI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C |
The compound's structure includes a quinazolinone moiety, which is pivotal for its biological activity.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.
A study focusing on similar quinazolinone derivatives demonstrated that modifications in the chemical structure can enhance cytotoxicity against cancer cells, suggesting that 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one may also possess potent antitumor activity .
Antimicrobial and Antifungal Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table: Antimicrobial Activity Summary
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Moderate |
| Pseudomonas aeruginosa | 0.21 | Moderate |
| Candida albicans | 0.25 | Strong |
| Micrococcus luteus | 0.15 | Strong |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and reverse transcriptase, which are essential for bacterial replication and HIV infection.
- Receptor Modulation : It may modulate receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.
Study on Antitumor Effects
A recent study investigated the antitumor effects of related quinazolinone derivatives in human cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against breast cancer cells, with IC50 values significantly lower than those of existing treatments .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various quinazolinone derivatives, including 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one. The findings revealed that the compound exhibited notable activity against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
